3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride
CAS No.: 1706458-07-2
VCID: VC2762459
Molecular Formula: C8H2Cl3F3O
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is a complex organic compound with the molecular formula C₈H₂Cl₃F₃O and a molecular weight of 293.4 g/mol. It belongs to the class of acyl chlorides, characterized by a carbonyl group (C=O) bonded to a chlorine atom. The presence of a trifluoromethyl group (-CF₃) significantly influences its chemical properties and reactivity, making it valuable in various synthetic applications. SynthesisThe synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride typically involves multiple steps, which are efficient and yield high quantities, making them suitable for large-scale production. ApplicationsThis compound is used in various scientific research and industrial processes, primarily due to its unique chemical properties imparted by the trifluoromethyl group. It is often utilized in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals. Hazard Information
Storage and Shipping |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1706458-07-2 | ||||||||||
Product Name | 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride | ||||||||||
Molecular Formula | C8H2Cl3F3O | ||||||||||
Molecular Weight | 277.4 g/mol | ||||||||||
IUPAC Name | 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride | ||||||||||
Standard InChI | InChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H | ||||||||||
Standard InChIKey | AIAWYNKIJWQIOE-UHFFFAOYSA-N | ||||||||||
SMILES | C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl | ||||||||||
Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl | ||||||||||
PubChem Compound | 86811442 | ||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume